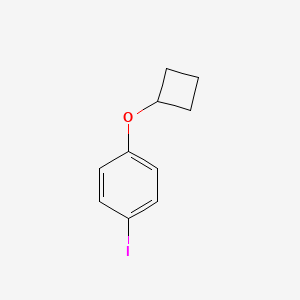

1-Cyclobutoxy-4-iodobenzene

CAS No.: 1353777-51-1

Cat. No.: VC3010348

Molecular Formula: C10H11IO

Molecular Weight: 274.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353777-51-1 |

|---|---|

| Molecular Formula | C10H11IO |

| Molecular Weight | 274.1 g/mol |

| IUPAC Name | 1-cyclobutyloxy-4-iodobenzene |

| Standard InChI | InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 |

| Standard InChI Key | NZSPZWOVXIIHEP-UHFFFAOYSA-N |

| SMILES | C1CC(C1)OC2=CC=C(C=C2)I |

| Canonical SMILES | C1CC(C1)OC2=CC=C(C=C2)I |

Introduction

Chemical Identity and Basic Properties

1-Cyclobutoxy-4-iodobenzene is characterized by its specific molecular structure consisting of a benzene ring with a cyclobutoxy group and an iodine atom attached at positions 1 and 4, respectively. This compound has been cataloged with precise chemical identifiers to distinguish it from related compounds such as its isomer 1-cyclobutoxy-3-iodobenzene.

The table below summarizes the key identifiers and basic properties of 1-cyclobutoxy-4-iodobenzene:

| Property | Value |

|---|---|

| CAS Registry Number | 1353777-51-1 |

| Molecular Formula | C₁₀H₁₁IO |

| Molecular Weight | 274.1 g/mol |

| IUPAC Name | 1-cyclobutyloxy-4-iodobenzene |

| Standard InChI | InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 |

| InChI Key | NZSPZWOVXIIHEP-UHFFFAOYSA-N |

| SMILES Notation | C1CC(C1)OC2=CC=C(C=C2)I |

| MDL Number | MFCD27918568 |

| PubChem CID | 66635193 |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

The compound's structure includes a cyclobutyl ring connected to the benzene ring through an oxygen atom, forming an ether linkage. The iodine atom at position 4 provides the compound with specific reactivity patterns characteristic of aryl iodides .

Structural Characteristics

The molecular structure of 1-cyclobutoxy-4-iodobenzene consists of three main components:

-

A benzene ring serving as the core structure

-

A cyclobutoxy group (cyclobutyl ether) at position 1

-

An iodine atom at position 4 (para to the cyclobutoxy group)

This arrangement results in a para-substituted pattern, which influences the compound's electronic properties and reactivity. The cyclobutoxy group acts as an electron-donating group through resonance effects, while the iodine atom, despite its electronegativity, primarily acts as an electron-donating group through resonance due to its lone pairs of electrons.

Chemical Reactivity

1-Cyclobutoxy-4-iodobenzene exhibits reactivity patterns typical of both aryl iodides and aryl ethers, making it a versatile building block in organic synthesis.

Halogen Exchange Reactions

The iodine atom can participate in halogen exchange reactions, particularly under palladium catalysis, as suggested by the related chemistry described in the search results .

Cross-Coupling Reactions

As an aryl iodide, 1-cyclobutoxy-4-iodobenzene is expected to readily participate in various cross-coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Negishi coupling with organozinc compounds

-

Stille coupling with organotin reagents

The search results mention the use of similar aryl iodides in coupling reactions, suggesting that 1-cyclobutoxy-4-iodobenzene would be suitable for such transformations .

Nucleophilic Aromatic Substitution

Due to the electron-donating nature of the cyclobutoxy group, nucleophilic aromatic substitution reactions at the iodine position might require activating conditions or additional electron-withdrawing groups.

Applications in Organic Synthesis

Based on its structural features and the reactivity of similar compounds, 1-cyclobutoxy-4-iodobenzene likely finds application in several areas:

Pharmaceutical Intermediates

The search results indicate that related iodobenzene derivatives are used in medicinal chemistry and pharmaceutical development. The compound may serve as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients (APIs) .

Material Science

The search results suggest that halogenated compounds like 1-cyclobutoxy-4-iodobenzene have applications in materials science, particularly in developing materials with specific electronic or optical properties.

Building Block in Complex Organic Synthesis

The compound can serve as a valuable building block for the synthesis of more complex organic molecules through the various coupling reactions mentioned earlier.

Industrial Production and Availability

1-Cyclobutoxy-4-iodobenzene is commercially available from chemical suppliers for research purposes. The search results indicate that industrial production likely employs similar synthetic routes to those used in laboratory settings but optimized for large-scale production.

According to the information from American Elements, their packaging specifications for such compounds typically include:

-

Bulk packaging options: palletized plastic 5 gallon/25 kg pails, fiber and steel drums up to 1 ton super sacks

-

Research quantities: smaller packaging with appropriate protection for air-sensitive materials

-

Documentation: Certificate of Analysis and Safety Data Sheet (SDS)

Comparison with Related Compounds

It is worth comparing 1-cyclobutoxy-4-iodobenzene with its isomer 1-cyclobutoxy-3-iodobenzene to understand how positional isomerism affects properties and reactivity.

| Property | 1-Cyclobutoxy-4-iodobenzene | 1-Cyclobutoxy-3-iodobenzene |

|---|---|---|

| CAS Number | 1353777-51-1 | 1643457-27-5 |

| Molecular Formula | C₁₀H₁₁IO | C₁₀H₁₁IO |

| Molecular Weight | 274.1 g/mol | 274.1 g/mol |

| Substituent Pattern | Para | Meta |

| InChI Key | NZSPZWOVXIIHEP-UHFFFAOYSA-N | UDXPNYBOOYNFNJ-UHFFFAOYSA-N |

The key difference is the position of the iodine atom (para vs. meta), which affects electronic distribution, dipole moment, and reactivity patterns in various transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume